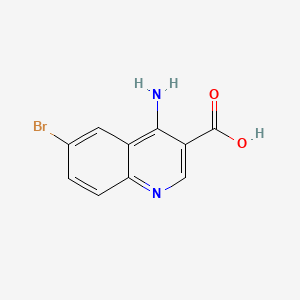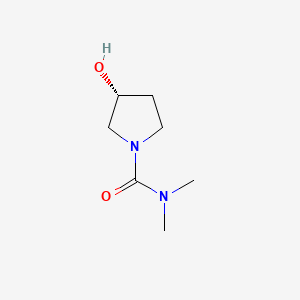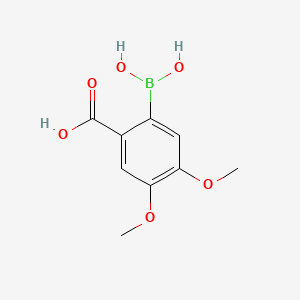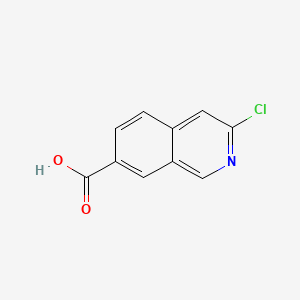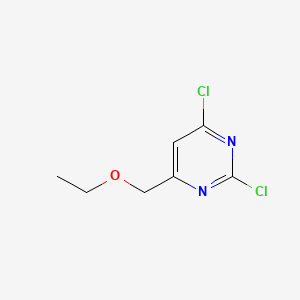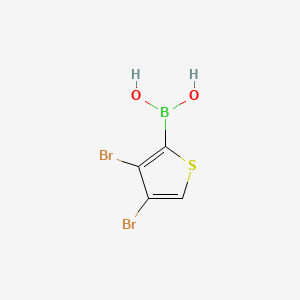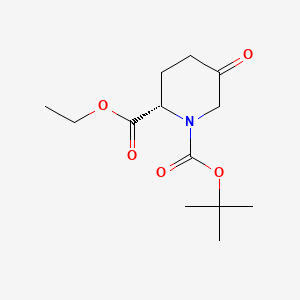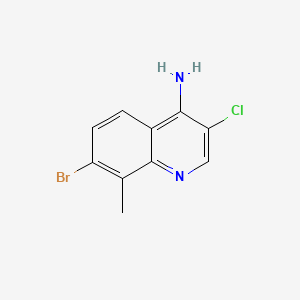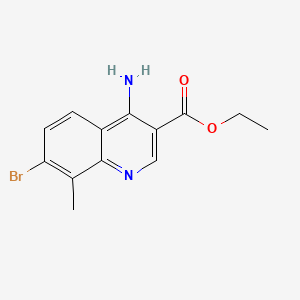
1-BROMO-3,5-DIFLUOROBENZENE-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3,5-difluorobenzene-d3 is a deuterated version of 1-Bromo-3,5-difluorobenzene, which is a halogenated benzene compound . The deuterated version is used in various research fields, including NMR spectroscopy and mass spectrometry . It is a useful tool for studying the structure and dynamics of molecules, as the deuterium atoms act as probes to provide information on molecular interactions and mechanisms .
Synthesis Analysis
The synthesis of 1-Bromo-3,5-difluorobenzene-d3 involves several steps . The process begins with the addition of a 50% aqueous solution of KOH to a mixture of 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene and triethylbenzylammonium chloride . The reaction mixture is then kept at 75-85°C for 2 hours .Molecular Structure Analysis
The molecular structure of 1-Bromo-3,5-difluorobenzene-d3 is represented by the chemical formula C6D3BrF2 . The compound has a molecular weight of 213.95 g/mol .Chemical Reactions Analysis
1-Bromo-3,5-difluorobenzene-d3 is a versatile building block for the synthesis of complex molecules . It is used in the production of various organic compounds, such as pharmaceuticals and agrochemicals .Physical And Chemical Properties Analysis
1-Bromo-3,5-difluorobenzene-d3 is a colorless liquid with a boiling point of 130-131°C . The compound is stable under normal conditions and can be stored in a cool, dry place away from sources of heat and light .Aplicaciones Científicas De Investigación
Organometallic Synthesis and Functionalization
Research by Schlosser and Heiss (2003) demonstrates the use of 1,3-difluorobenzene derivatives in organometallic synthesis, highlighting the regioflexible substitution to produce benzoic acids and bromobenzoic acids. This study underscores the molecule's versatility in organic synthesis, particularly in achieving regiocontrolled monodebromination and subsequent functionalization to access various difluorobenzoic acids and their derivatives (Schlosser & Heiss, 2003).
Photodissociation Studies
O. Borg (2007) investigates the photodissociation dynamics of bromofluorobenzenes, including 1-bromo-3,5-difluorobenzene, using ab initio methods. The study provides insights into the reaction mechanisms under UV light, offering a foundational understanding for applications in photochemistry and photophysics (Borg, 2007).
Spectroscopic Analysis
D. Mahadevan et al. (2011) present a detailed spectroscopic analysis of 1-bromo-3-fluorobenzene, closely related to 1-bromo-3,5-difluorobenzene-D3. Their work, employing DFT calculations and various spectroscopic techniques, provides critical insights into the electronic and structural properties, which are crucial for understanding the chemical behavior and applications of similar compounds in materials science and molecular engineering (Mahadevan, Periandy, Karabacak, & Ramalingam, 2011).
Synthesis Methods
Z. He-ping (2005) explores economical synthesis methods for 1-bromo-2,4-difluorobenzene, related to the target compound, highlighting the efficiency and cost-effectiveness of these methods in producing high-purity chemical reagents. Such studies are essential for developing scalable and sustainable synthetic routes for research and industrial applications (He-ping, 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions of 1-Bromo-3,5-difluorobenzene-d3 are largely dependent on its applications in research and development . Its deuterium atoms make it a valuable tool in various research fields, and its halogenated structure makes it a versatile building block for the synthesis of complex molecules .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 1-BROMO-3,5-DIFLUOROBENZENE-D3 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "3,5-difluorophenol-D3", "sodium hydroxide", "bromine", "acetic acid", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "copper(I) bromide", "sodium iodide", "sodium thiosulfate", "sodium carbonate", "magnesium sulfate", "anhydrous ether", "water" ], "Reaction": [ "Step 1: Conversion of 3,5-difluorophenol-D3 to 3,5-difluorophenyl acetate-D3 by treating with acetic anhydride and sulfuric acid.", "Step 2: Bromination of 3,5-difluorophenyl acetate-D3 using bromine and acetic acid as solvent to obtain 1-bromo-3,5-difluorophenyl acetate-D3.", "Step 3: Hydrolysis of 1-bromo-3,5-difluorophenyl acetate-D3 with sodium hydroxide to obtain 1-bromo-3,5-difluorophenol-D3.", "Step 4: Diazotization of 1-bromo-3,5-difluorophenol-D3 with sodium nitrite and hydrochloric acid to obtain 1-bromo-3,5-difluoronitrosobenzene-D3.", "Step 5: Reduction of 1-bromo-3,5-difluoronitrosobenzene-D3 with copper(I) bromide and sodium iodide to obtain 1-bromo-3,5-difluoroaniline-D3.", "Step 6: Bromination of 1-bromo-3,5-difluoroaniline-D3 using bromine and acetic acid as solvent to obtain 1-bromo-3,5-difluoro-2-nitroaniline-D3.", "Step 7: Reduction of 1-bromo-3,5-difluoro-2-nitroaniline-D3 with sodium thiosulfate to obtain 1-bromo-3,5-difluoro-2-aminophenol-D3.", "Step 8: Conversion of 1-bromo-3,5-difluoro-2-aminophenol-D3 to 1-BROMO-3,5-DIFLUOROBENZENE-D3 by treating with sodium carbonate, magnesium sulfate, and anhydrous ether." ] } | |
Número CAS |
1219798-73-8 |
Nombre del producto |
1-BROMO-3,5-DIFLUOROBENZENE-D3 |
Fórmula molecular |
C6H3BrF2 |
Peso molecular |
196.009 |
Nombre IUPAC |
1-bromo-2,4,6-trideuterio-3,5-difluorobenzene |
InChI |
InChI=1S/C6H3BrF2/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D |
Clave InChI |
JHLKSIOJYMGSMB-CBYSEHNBSA-N |
SMILES |
C1=C(C=C(C=C1F)Br)F |
Sinónimos |
1-BROMO-3,5-DIFLUOROBENZENE-D3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



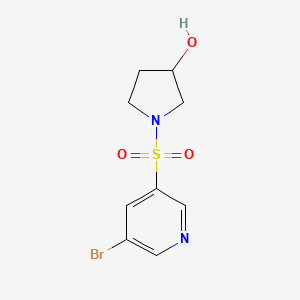
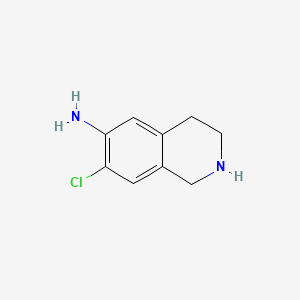
![Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B578525.png)
